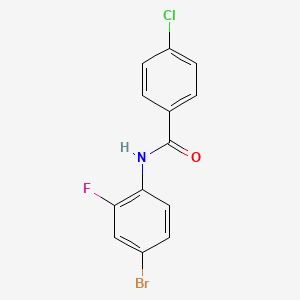

N-(4-bromo-2-fluorophenyl)-4-chlorobenzamide

Description

N-(4-bromo-2-fluorophenyl)-4-chlorobenzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group attached to a substituted aniline moiety (4-bromo-2-fluorophenyl). This compound shares structural similarities with quinazoline-based antitumor agents, such as vandetanib (Figure 1:9 in ), which features a 4-bromo-2-fluorophenyl group linked to a quinazoline scaffold .

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClFNO/c14-9-3-6-12(11(16)7-9)17-13(18)8-1-4-10(15)5-2-8/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPWNTBBCDMYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-4-chlorobenzamide typically involves the following steps:

Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Bromination and Fluorination: The amine group is further substituted with bromine and fluorine atoms using appropriate reagents such as bromine and fluorine gas or their derivatives.

Amidation: Finally, the substituted amine reacts with 4-chlorobenzoyl chloride to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common techniques employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized benzamides.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-4-chlorobenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Variations on the Aniline Ring

- The nitro derivative crystallizes with two molecules per asymmetric unit, indicating distinct packing modes compared to the target compound .

- 4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide () : A positional isomer with the chloro and bromo groups swapped on the phenyl rings. This subtle change may influence solubility and crystal packing due to differences in steric and electronic effects .

Variations in the Benzoyl Group

- N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide () : Incorporates a benzyl and hydroxyl group on the aniline ring, enhancing polarity. The compound has a lower yield (62%) and a melting point of 191.6–192.8°C, suggesting reduced thermal stability compared to halogen-rich analogs .

- N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) () : Replaces the aniline group with a thiazole ring, demonstrating anti-inflammatory activity. This highlights the versatility of the 4-chlorobenzamide moiety in diverse therapeutic contexts .

Complex Halogenated Derivatives

- 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () : Features additional fluorine and trifluoropropyl groups, enhancing lipophilicity. Synthesized in 90% yield, this compound exemplifies how increased halogenation can improve synthetic efficiency .

Biological Activity

N-(4-bromo-2-fluorophenyl)-4-chlorobenzamide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a complex structure that includes a bromo-fluorophenyl group and a chlorobenzamide moiety. The presence of halogen atoms (bromine and fluorine) often enhances the biological activity of organic compounds by influencing their interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various pathogens, showing promise as a potential therapeutic agent in treating infections. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that this compound can inhibit the growth of various cancer cell lines, including those associated with breast, lung, and colon cancers. The compound appears to induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways.

Table 2: Anticancer Activity of this compound

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell proliferation and survival. For example, it could inhibit key kinases or transcription factors that play critical roles in cancer progression.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound significantly inhibited the growth of resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.

- Cancer Cell Apoptosis : In vitro studies showed that treatment with this compound led to increased levels of pro-apoptotic markers in A549 cells, suggesting a mechanism involving apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.